molecular formula C19H16N6O B11933434 4-(5-((Pyridin-4-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide

4-(5-((Pyridin-4-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide

Cat. No.: B11933434
M. Wt: 344.4 g/mol
InChI Key: DICBAYNNPUCOOQ-UHFFFAOYSA-N
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Description

4-(5-((Pyridin-4-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-((Pyridin-4-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with aminopyrazoles, followed by cyclization and functional group modifications . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-((Pyridin-4-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include DMF, Pd/C, H₂O₂, KMnO₄, NaBH₄, and LiAlH₄. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

4-(5-((Pyridin-4-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C19H16N6O

Molecular Weight

344.4 g/mol

IUPAC Name

4-[5-(pyridin-4-ylmethylamino)pyrazolo[1,5-a]pyrimidin-3-yl]benzamide

InChI

InChI=1S/C19H16N6O/c20-18(26)15-3-1-14(2-4-15)16-12-23-25-10-7-17(24-19(16)25)22-11-13-5-8-21-9-6-13/h1-10,12H,11H2,(H2,20,26)(H,22,24)

InChI Key

DICBAYNNPUCOOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3N=C(C=CN3N=C2)NCC4=CC=NC=C4)C(=O)N

Origin of Product

United States

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